4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

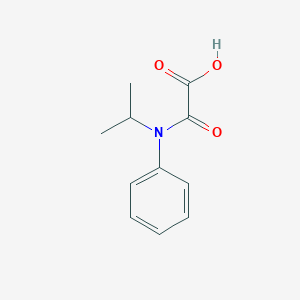

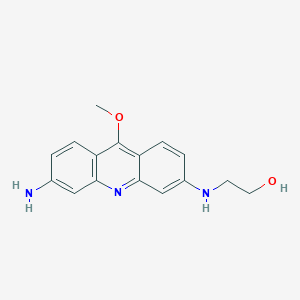

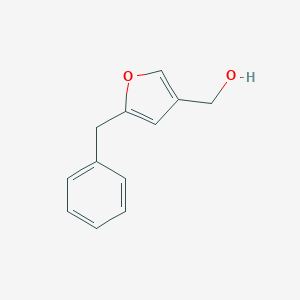

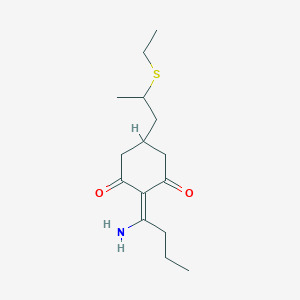

The compound is a derivative of butyric acid, which is a carboxylic acid with four carbon atoms. The “4-oxo” part suggests the presence of a carbonyl group (C=O) on the fourth carbon atom. The “2,3,5,6-Tetramethylphenyl” part indicates a phenyl group (a ring of six carbon atoms, typical of aromatic compounds) with four methyl groups (CH3) attached .

Molecular Structure Analysis

The molecular structure would likely consist of a butyric acid backbone with a carbonyl group on the fourth carbon atom and a phenyl group substituted with four methyl groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of carboxylic acids and aromatic compounds. For instance, bromoform reactions with olefins have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the carboxylic acid group, the carbonyl group, and the substituted phenyl group .科学研究应用

Paramagnetic Amino Acid TOAC in Peptide Studies

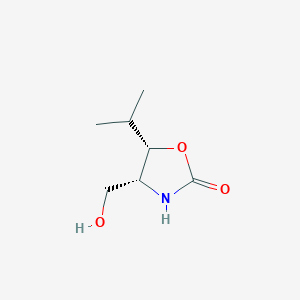

The paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been extensively studied for its applications in analyzing peptide backbone dynamics and secondary structure. Due to its rigid character and incorporation into peptides via peptide bonds, TOAC is valuable in EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR techniques. It has been used to investigate the interaction of synthetic and biologically active peptides with membranes, protein-peptide, and peptide-nucleic acid interactions, offering insights into its structural and conformational analysis capabilities (Schreier et al., 2012).

4-Phenylbutyric Acid in Proteostasis

4-Phenylbutyric acid (4-PBA) has been explored for its role as a low molecular weight chemical chaperone. It prevents misfolded protein aggregation and alleviates endoplasmic reticulum (ER) stress. By assisting in protein folding in the ER and attenuating the activation of the unfolded protein response (UPR), 4-PBA could potentially alleviate various pathologies related to protein misfolding, offering a therapeutic avenue for diseases resulting from impaired proteostasis (Kolb et al., 2015).

Chlorogenic Acid in Biological Systems

Chlorogenic acid (CGA) has gained attention for its broad biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA's impact on lipid metabolism and glucose regulation suggests its potential in treating metabolic disorders such as diabetes, obesity, and cardiovascular diseases. This review emphasizes the need for further research to optimize CGA's biological and pharmacological effects, highlighting its application as a natural food additive and therapeutic agent (Naveed et al., 2018).

安全和危害

未来方向

属性

IUPAC Name |

4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-8-7-9(2)11(4)14(10(8)3)12(15)5-6-13(16)17/h7H,5-6H2,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGFCESDAOGJSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)CCC(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293892 |

Source

|

| Record name | 4-(2,3,5,6-TETRAMETHYLPHENYL)-4-OXOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid | |

CAS RN |

134948-69-9 |

Source

|

| Record name | 4-(2,3,5,6-TETRAMETHYLPHENYL)-4-OXOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。